4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol
Description
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol is a phenolic compound characterized by a propyl side chain substituted with a hydroxyl group at the third carbon and a trifluoromethyl (-CF₃) group at the second carbon. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity (due to the -CF₃ group) and hydrogen-bonding capacity (from the phenolic -OH and aliphatic -OH).
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
4-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]phenol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)8(6-14)5-7-1-3-9(15)4-2-7/h1-4,8,14-15H,5-6H2 |
InChI Key |
CCGLGLDHAQFYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 3-hydroxy-2-(trifluoromethyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[3-Oxo-2-(trifluoromethyl)propyl]phenol.
Reduction: Formation of 4-[3-Hydroxy-2-methylpropyl]phenol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Hydroxypropyl)phenol (CAS: 10210-17-0)
- Structural Difference : Lacks the trifluoromethyl group at the propyl chain.
- Physicochemical Properties :
- Biological Activity: Hydroxypropyl-substituted phenols (e.g., eugenol derivatives) are known for antioxidant and acetylcholinesterase inhibitory activities, as seen in , where similar structures showed KI values of 90–380 nM against acetylcholinesterase .
4-(Trifluoromethyl)phenol (CAS: 402-45-9)
- Structural Difference: A simpler phenol with a -CF₃ group directly attached to the aromatic ring.
- Physicochemical Properties: Lower molecular weight (MW = 178.1 g/mol) vs. 234.2 g/mol for the target compound. Higher acidity (pKa ≈ 7.5) due to the electron-withdrawing -CF₃ group stabilizing the phenoxide ion.
- Biological Activity : Found in fluoxetine (SSRI antidepressant), highlighting the role of -CF₃ in enhancing blood-brain barrier penetration and receptor binding .
3-(3-(4-(Trifluoromethyl)phenoxy)propyl)-1H-indole-2-carboxylic Acid (Compound 34 in )
- Structural Difference: Contains an indole-carboxylic acid core linked to a trifluoromethylphenoxypropyl chain.
- Biological Activity: Demonstrated >98% purity and relevance in fragment-based drug design, suggesting that the trifluoromethylphenoxypropyl moiety enhances target affinity .
4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazineethanol Derivatives ()
- Structural Difference: Phenothiazine core with a -CF₃ group and piperazineethanol side chain.
- Biological Activity : Long-acting tranquilizers (e.g., fluphenazine), indicating that -CF₃ groups in propyl chains improve pharmacokinetic profiles (e.g., prolonged half-life) .
Key Comparative Data
Research Implications
- Synthetic Accessibility: The target compound can likely be synthesized via nucleophilic substitution or coupling reactions, as demonstrated for related trifluoromethylphenoxypropyl derivatives .
- Pharmacological Potential: The -CF₃ group may enhance blood-brain barrier penetration, while the hydroxyl groups offer sites for derivatization (e.g., glucosidation in ) to modulate solubility or targeting .
- Stability: The trifluoromethyl group likely reduces oxidative metabolism of the propyl chain, improving in vivo stability compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
